molecular formula C24H19FN2O3S B12015628 N'-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide CAS No. 765909-59-9

N'-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide

Katalognummer: B12015628
CAS-Nummer: 765909-59-9
Molekulargewicht: 434.5 g/mol
InChI-Schlüssel: GFITXLBCILVZNU-WGOQTCKBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthyl group, a fluorobenzyl group, and a benzenesulfonohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorobenzyl Intermediate: The reaction begins with the preparation of the 4-fluorobenzyl intermediate through the reaction of 4-fluorobenzyl chloride with a suitable nucleophile.

    Coupling with Naphthyl Derivative: The fluorobenzyl intermediate is then coupled with a naphthyl derivative under specific reaction conditions to form the desired naphthyl-fluorobenzyl compound.

    Introduction of the Benzenesulfonohydrazide Moiety: Finally, the naphthyl-fluorobenzyl compound is reacted with benzenesulfonohydrazide to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Researchers investigate its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Wirkmechanismus

The mechanism of action of N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide can be compared with similar compounds such as:

    N-{4-[(4-Fluorobenzyl)oxy]benzyl}aniline: This compound shares the fluorobenzyl group but differs in the rest of its structure.

    2,4-Dichloro-N’-[(Z)-{4-fluoro-2-[(4-fluorobenzyl)oxy]phenyl}methylene]benzohydrazide: This compound has a similar benzenesulfonohydrazide moiety but includes additional chlorine atoms.

The uniqueness of N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

765909-59-9

Molekularformel

C24H19FN2O3S

Molekulargewicht

434.5 g/mol

IUPAC-Name

N-[(E)-[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methylideneamino]benzenesulfonamide

InChI

InChI=1S/C24H19FN2O3S/c25-20-13-10-18(11-14-20)17-30-24-15-12-19-6-4-5-9-22(19)23(24)16-26-27-31(28,29)21-7-2-1-3-8-21/h1-16,27H,17H2/b26-16+

InChI-Schlüssel

GFITXLBCILVZNU-WGOQTCKBSA-N

Isomerische SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC=C(C=C4)F

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.